molecular formula C11H14IN B8169141 N-[(2-iodophenyl)methyl]cyclobutanamine

N-[(2-iodophenyl)methyl]cyclobutanamine

Cat. No.: B8169141
M. Wt: 287.14 g/mol
InChI Key: TXZHJFAIWZXSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Iodophenyl)methyl]cyclobutanamine is a small organic compound characterized by a cyclobutanamine core substituted with a 2-iodobenzyl group. The iodine atom at the ortho position of the phenyl ring introduces significant steric bulk and electronic effects, which are critical for its physicochemical and biological properties. For instance, compounds with similar 2-iodophenylmethyl substituents, such as L-703606 (a neurokinin-1 receptor antagonist), demonstrate high binding affinity (IC₅₀ = 2 nM) due to the iodine’s role in enhancing hydrophobic interactions and van der Waals forces with receptor sites .

Properties

IUPAC Name

N-[(2-iodophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZHJFAIWZXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-iodophenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-iodophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

Scientific Research Applications

N-[(2-iodophenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-iodophenyl)methyl]cyclobutanamine involves its interaction with molecular targets through its amine and iodophenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Iodine vs. Fluorine/Methyl : The 2-iodophenyl group in the target compound likely enhances receptor binding compared to fluorine or methyl analogs (e.g., 3-fluorophenyl or 2-methylphenyl derivatives) due to iodine’s larger atomic radius and polarizability. For example, L-703606’s high NK1 receptor affinity (IC₅₀ = 2 nM) is attributed to the 2-iodophenylmethyl group’s optimal steric and electronic fit . In contrast, the 3-fluorophenyl analog () may exhibit reduced binding but better metabolic stability due to fluorine’s resistance to oxidative metabolism .
  • Chromen vs. Simple Aromatic Systems: Compound 9h (), which replaces the iodophenyl group with a chromen system, shows higher molecular weight (303.21 vs.

Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~275.1) is lower than that of chromen or triarylmethane derivatives, suggesting better aqueous solubility and oral bioavailability. However, iodine’s hydrophobicity may offset this advantage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.